

Technical Guide: Characterization of 2-(2-methoxypropoxy)propan-1-ol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(2-methoxypropoxy)propan-1-ol

CAS No.: 13588-28-8

Cat. No.: B081100

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Vapor Pressure, Density, and Isomeric Distinctions in High-Purity Applications[1][2]

Executive Summary

This technical guide provides an in-depth analysis of **2-(2-methoxypropoxy)propan-1-ol** (CAS 13588-28-8), a specific structural isomer often found as a minor component in commercial Dipropylene Glycol Monomethyl Ether (DPGME).[1][2] While commercial DPGME (CAS 34590-94-8) is a commodity solvent widely characterized as a mixture, the specific isolation and characterization of the **2-(2-methoxypropoxy)propan-1-ol** isomer is critical for specialized drug development and precision coating applications where isomeric purity influences toxicity profiles, evaporation rates, and solvency parameters.[1][2]

This guide synthesizes predicted physicochemical data with experimental baselines from the commercial mixture, details rigorous protocols for measuring vapor pressure and density, and maps the structural relationships of DPGME isomers.[1]

Chemical Identity & Isomeric Landscape[1][2]

Commercially available DPGME is a mixture of four isomers produced by the reaction of propylene oxide with methanol.[1][2] Understanding the specific geometry of **2-(2-methoxypropoxy)propan-1-ol** is vital, as it contains a primary alcohol group, unlike the major isomers which are secondary alcohols.[1][2] This structural difference significantly impacts

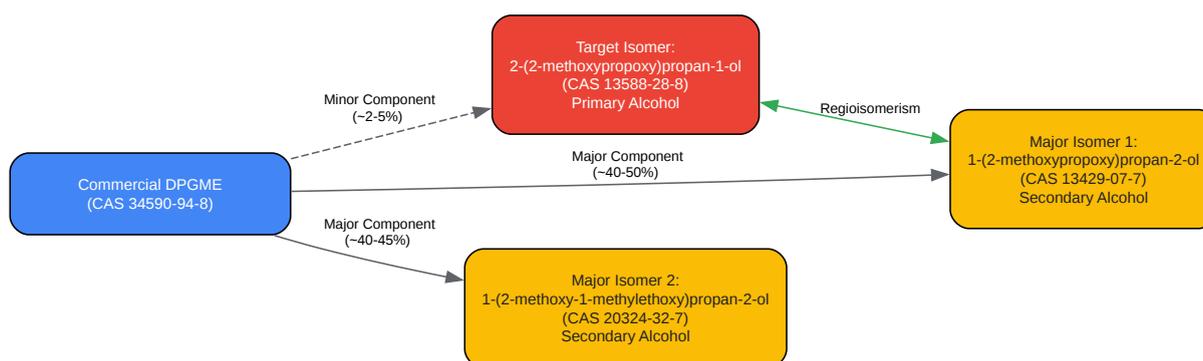
reactivity (e.g., esterification rates) and metabolic pathways (e.g., oxidation to carboxylic acids).
[1]

2.1 Isomer Classification[1][2]

- Target Isomer: **2-(2-methoxypropoxy)propan-1-ol** (CAS 13588-28-8)[1][2][3][4][5]
 - Structure: Primary alcohol.[1][2] Minor component (~2-5% in commercial mix).[1][2]
- Major Isomers (Commercial Matrix):
 - 1-(2-methoxypropoxy)propan-2-ol (CAS 13429-07-7)[1][2][6][7]
 - 1-(2-methoxy-1-methylethoxy)propan-2-ol (CAS 20324-32-7)[1][2][7]

2.2 Structural Visualization (DOT)

The following diagram illustrates the structural relationship between the target primary alcohol isomer and the dominant secondary alcohol isomers.



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Caption: Structural hierarchy of Dipropylene Glycol Monomethyl Ether isomers, highlighting the target primary alcohol against the commercial mixture matrix.

Physicochemical Properties: Data & Analysis

Due to its status as a minor isomer, experimental data for pure **2-(2-methoxypropoxy)propan-1-ol** is sparse in public registries.^{[1][2]} The data below synthesizes predicted values (based on group contribution methods validated against similar glycol ethers) and experimental benchmarks from the commercial mixture.

3.1 Comparative Data Table

Property	Target Isomer (Pure) [Predicted]	Commercial Mixture (DPGME) [Experimental]	Scientific Rationale for Deviation
CAS Number	13588-28-8	34590-94-8	Distinct chemical entities.[1][2]
Molecular Weight	148.20 g/mol	148.20 g/mol	Identical (Isomers).[1][2]
Boiling Point (1 atm)	203.3 ± 15.0 °C	189.6 °C	Primary alcohols typically exhibit higher boiling points than secondary isomers due to more accessible hydrogen bonding.[1][2]
Density (20°C)	0.955 ± 0.06 g/cm ³	0.951 g/cm ³	Structural packing of the linear primary chain is slightly denser than the branched secondary isomers.[1]
Vapor Pressure (25°C)	~0.06 - 0.10 mmHg	0.3 - 0.4 mmHg	The target isomer is less volatile (lower VP) due to stronger intermolecular H-bonding interactions.[1][2]
Flash Point	> 85 °C	75 °C	Lower volatility correlates with a higher flash point.[1][2]
Water Solubility	Miscible	Miscible	Both contain ether and alcohol functionalities

ensuring

hydrophilicity.[1]

3.2 Vapor Pressure Analysis

The commercial mixture exhibits a vapor pressure of approximately 0.37 mmHg (50 Pa) at 25°C.[1][2] The target isomer, **2-(2-methoxypropoxy)propan-1-ol**, is expected to have a lower vapor pressure (estimated ~0.07 mmHg).[1][2]

- Implication: In evaporation-driven processes (e.g., film formation in drug coatings), this isomer will enrich in the liquid phase as the more volatile secondary alcohols evaporate first. [1][2] This "tailing" solvent effect can influence film morphology and residual solvent levels.[1][2]

3.3 Density Profile

The density of glycol ethers is temperature-dependent.[1][2] For the commercial mixture, density decreases linearly with temperature:

- [1][2]
- [1][2][8]
- Coefficient of Thermal Expansion:
[1][2]
- Protocol Note: When handling the pure isomer, assume a density of 0.955 g/cm³ for volumetric calculations at standard temperature.

Experimental Protocols for Characterization

For researchers isolating this isomer or validating purity, standard methods must be adapted for low-volatility, hygroscopic liquids.[1][2]

Protocol 1: High-Precision Density Measurement (Oscillating U-Tube)

Objective: Determine density with precision

- . Equipment: Anton Paar DMA 4500/5000 or equivalent.
- Sample Preparation:
 - Dry the sample using 3Å molecular sieves to remove water (water density = 1.00 g/cm³; hygroscopicity causes significant error).[1][2]
 - Filter through a 0.45 µm PTFE syringe filter to remove particulates.[1][2]
- Calibration:
 - Perform air/water check at 20.00°C.[1][2]
 - Verify with a viscosity-standard reference if viscosity > 10 mPa[1][2]·s (DPGME viscosity is low, ~3-4 mPa[1][2]·s, so standard water calibration suffices).[1][2]
- Injection:
 - Inject ~2 mL of sample into the oscillating cell, ensuring zero bubbles.
 - Critical Step: Use the instrument's camera or visual inspection to confirm bubble-free filling.[1][2] Bubbles are the #1 source of error in glycol ether density measurements.[1][2]
- Equilibration:
 - Allow thermal equilibrium (typically 2-5 mins).[1][2]
 - Record density () and oscillation period ().[1][2]
- Validation:
 - Measure at 20°C, 25°C, and 40°C to generate a density-temperature curve ().[1][2]

Protocol 2: Vapor Pressure Determination (Static Method)

Objective: Measure low vapor pressure (< 1 mmHg) accurately. Method: Static Isoteniscope or Capacitance Manometer method (ASTM D2879 modified).[1][2]

- System Setup:
 - Thermostated cell coupled to a high-vacuum line and a capacitance manometer (0.1/1.0 Torr full scale).[1][2]
- Degassing (The "Freeze-Pump-Thaw" Cycle):
 - Glycol ethers trap dissolved air significantly.[1][2]
 - Step A: Freeze sample with liquid nitrogen.[1][2]
 - Step B: Open valve to vacuum (< 10 mTorr) to remove headspace gas.[1][2]
 - Step C: Close valve, thaw sample.
 - Repeat: Perform 3-5 cycles until pressure remains constant upon thawing.
- Measurement:
 - Set thermostat to lowest temperature (e.g., 20°C).[1][2]
 - Allow equilibrium (pressure stabilizes for > 10 mins).[1][2]
 - Record Pressure () and Temperature ().[1][2][6]
 - Step temperature up in 5°C increments to 60°C .
- Data Analysis:
 - Plot

vs

.[\[1\]](#)[\[2\]](#)

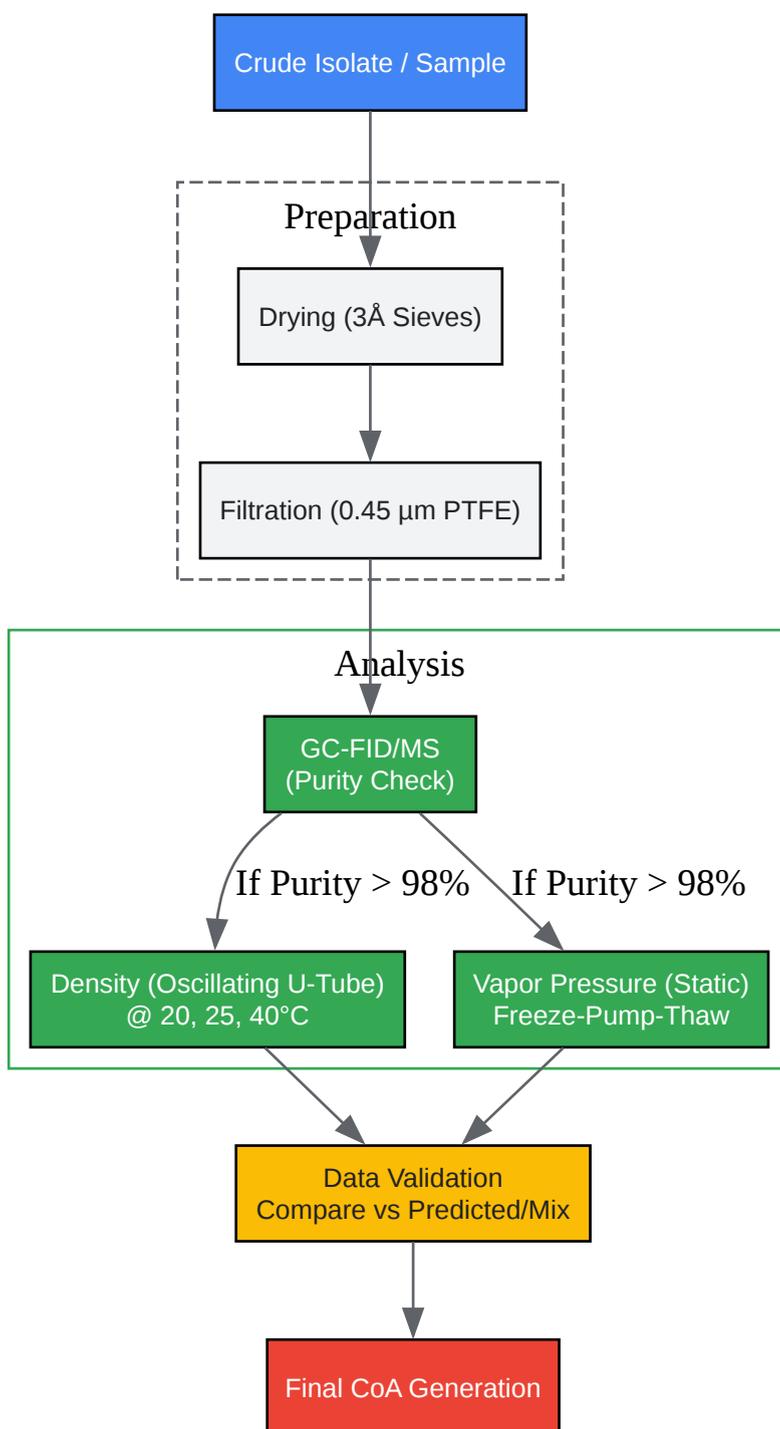
- Fit to the Antoine Equation:

.[\[1\]](#)[\[2\]](#)

- Note: Linearity confirms pure component behavior; curvature may indicate residual volatiles or decomposition.[\[1\]](#)[\[2\]](#)

Workflow Visualization: Characterization Pipeline

The following workflow outlines the logical sequence for characterizing a synthesized or isolated batch of **2-(2-methoxypropoxy)propan-1-ol**.



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Caption: Step-by-step characterization workflow for validating physicochemical properties of the target isomer.

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- To cite this document: BenchChem. [Technical Guide: Characterization of 2-(2-methoxypropoxy)propan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081100#2-2-methoxypropoxy-propan-1-ol-vapor-pressure-and-density>]

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